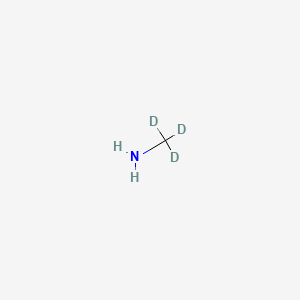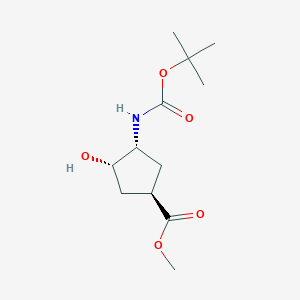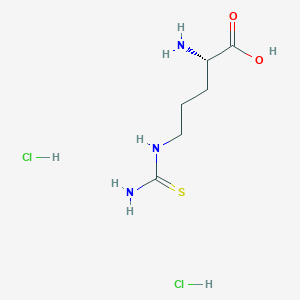
吡啶并嘧啶-3-硫醇
描述
Pyridazine-3-thiol is a heterocyclic compound that features a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a thiol group at position 3. This compound is part of the pyridazine family, which is known for its unique physicochemical properties, including weak basicity, high dipole moment, and dual hydrogen-bonding capacity . These properties make pyridazine derivatives valuable in various fields, including medicinal chemistry and material science.
科学研究应用
Pyridazine-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
作用机制
Pyridazine-3-thiol, also known as 3(2H)-pyridazinone, belongs to the pyridazine class of organic compounds. It is characterized by a pyridazine ring with a thiol (-SH) functional group attached. This compound has drawn significant interest due to its diverse pharmacological activities .
Action Environment
Environmental factors play a crucial role in Pyridazine-3-thiol’s efficacy and stability. These factors include pH, temperature, humidity, and exposure to light. For instance, degradation under specific conditions could impact its therapeutic potential.
: Dubey, S., & Bhosle, P. A. (2015). Pyridazinone: an important element of pharmacophore possessing a broad spectrum of activity. Medicinal Chemistry Research, 24(9), 3579–3598. Read more
生化分析
Biochemical Properties
Pyridazine-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with monoamine oxidase, where Pyridazine-3-thiol acts as an inhibitor, potentially influencing neurotransmitter levels in the brain . Additionally, Pyridazine-3-thiol exhibits robust hydrogen-bonding capacity, which can be crucial in drug-target interactions .
Cellular Effects
Pyridazine-3-thiol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving tyrosine kinase receptors. This compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, Pyridazine-3-thiol has been shown to inhibit the proliferation of certain cancer cell lines by interfering with their signaling pathways .
Molecular Mechanism
The molecular mechanism of Pyridazine-3-thiol involves its binding interactions with biomolecules. It can inhibit enzymes such as monoamine oxidase by binding to their active sites, thereby preventing substrate access. Pyridazine-3-thiol also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyridazine-3-thiol change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that Pyridazine-3-thiol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of Pyridazine-3-thiol vary with different dosages in animal models. At low doses, it can exert therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, Pyridazine-3-thiol may exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
Pyridazine-3-thiol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This compound can affect metabolic flux by altering the levels of specific metabolites. For example, Pyridazine-3-thiol has been shown to increase the levels of certain neurotransmitters by inhibiting their degradation .
Transport and Distribution
Within cells and tissues, Pyridazine-3-thiol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in specific tissues, such as the liver and brain, where it exerts its biochemical effects .
Subcellular Localization
Pyridazine-3-thiol exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, Pyridazine-3-thiol has been found in the mitochondria, where it affects mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: Pyridazine-3-thiol can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with dicarbonyl compounds. For instance, the reaction of hydrazine hydrate with 1,4-dicarbonyl compounds under acidic conditions can yield pyridazine derivatives . Another method includes the use of β,γ-unsaturated hydrazones in a copper-promoted 6-endo-trig cyclization, which provides pyridazines with high regioselectivity and functional group tolerance .
Industrial Production Methods: Industrial production of pyridazine-3-thiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process. For example, the use of acetonitrile as a solvent and copper catalysts can enhance the efficiency of the cyclization reactions .
化学反应分析
Types of Reactions: Pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenated pyridazines can undergo nucleophilic substitution with amines or thiols.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydropyridazines.
Substitution: Amino-pyridazines, thio-pyridazines.
相似化合物的比较
Pyridazine: Lacks the thiol group but shares the pyridazine ring structure.
Pyridazine-3-one: Contains a keto group instead of a thiol group at position 3.
Pyridazine-3-carboxamide: Features a carboxamide group at position 3.
Uniqueness: Pyridazine-3-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications where thiol reactivity is advantageous, such as in the development of enzyme inhibitors and advanced materials .
属性
IUPAC Name |
1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c7-4-2-1-3-5-6-4/h1-3H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQSRZSUGBETRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394639 | |
| Record name | PYRIDAZINE-3-THIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28544-77-6 | |
| Record name | 3-Pyridazinethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PYRIDAZINE-3-THIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyridazine-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















